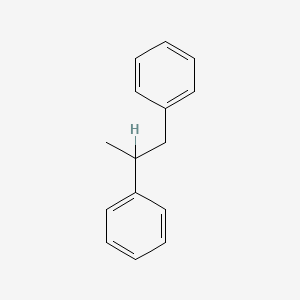

1,2-Diphenylpropane

Description

Structure

3D Structure

Properties

CAS No. |

5814-85-7 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-phenylpropan-2-ylbenzene |

InChI |

InChI=1S/C15H16/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |

InChI Key |

XLWCIHPMASUXPI-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(CC1=CC=CC=C1)C2=CC=CC=C2 |

boiling_point |

280.5 °C |

melting_point |

52.0 °C |

Other CAS No. |

5814-85-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpropane, a hydrocarbon featuring a propane (B168953) backbone with two phenyl group substituents, is a molecule of interest in organic synthesis and as a potential building block for more complex chemical structures. Its structural isomers and derivatives are subjects of study in various fields, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of this compound, complete with detailed experimental protocols for its synthesis and key reactions.

Chemical Structure and Identification

This compound is systematically named 1-phenylpropan-2-ylbenzene.[1] The presence of a chiral center at the second carbon of the propane chain means that it can exist as a racemic mixture of two enantiomers.

| Identifier | Value |

| IUPAC Name | 1-phenylpropan-2-ylbenzene[1][2] |

| CAS Number | 5814-85-7[1] |

| Molecular Formula | C₁₅H₁₆[1][2] |

| SMILES | CC(CC1=CC=CC=C1)C2=CC=CC=C2[1][2] |

| InChI Key | XLWCIHPMASUXPI-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for its handling, purification, and use in experimental settings.

| Property | Value |

| Molecular Weight | 196.29 g/mol [1][2] |

| Appearance | Colorless liquid or crystalline solid[1] |

| Melting Point | 0.25 °C[3] |

| Boiling Point | 280.85 °C[3] |

| Density | ~0.97-0.98 g/cm³[4] |

| Refractive Index | 1.5562[3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The two primary routes are Friedel-Crafts alkylation and the Grignard reaction.

Friedel-Crafts Alkylation

This method involves the electrophilic aromatic substitution of benzene (B151609) with a suitable propylating agent in the presence of a Lewis acid catalyst.[1]

Figure 1: Generalized workflow for the Friedel-Crafts alkylation synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation (Representative)

Disclaimer: This is a representative protocol and may require optimization.

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 0.15 mol) and dry benzene (100 mL).

-

Addition of Alkylating Agent: Cool the flask in an ice bath. Slowly add 1,2-dichloropropane (B32752) (0.1 mol) dropwise from the dropping funnel to the stirred benzene suspension over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and wash it sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent, such as benzylmagnesium chloride, with a suitable electrophile like 1-phenylethyl chloride.

Figure 2: Logical relationship in the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis (Representative)

Disclaimer: This is a representative protocol and may require optimization. Strict anhydrous conditions are essential.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (0.12 mol). Add a small crystal of iodine. Prepare a solution of benzyl chloride (0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the benzyl chloride solution to the magnesium. If the reaction does not initiate, gently warm the flask. Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 1-phenylethyl chloride (0.08 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the 1-phenylethyl chloride solution dropwise to the stirred Grignard reagent.

-

Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Chemical Reactivity

This compound undergoes typical reactions of aromatic hydrocarbons, including substitution on the phenyl rings and reactions involving the aliphatic propane chain.

Figure 3: Key chemical transformations of this compound.

Nitration

The phenyl rings of this compound can be nitrated, typically using a mixture of concentrated nitric and sulfuric acids, to introduce one or more nitro groups.[1]

Experimental Protocol: Nitration (Representative)

Disclaimer: This is a representative protocol and requires extreme caution due to the use of strong acids and the exothermic nature of the reaction.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (20 mL) to concentrated nitric acid (15 mL) with stirring, keeping the temperature below 10 °C.

-

Reaction: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound (0.05 mol) in 50 mL of glacial acetic acid. Cool the flask to 0-5 °C. Slowly add the cold nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition, continue stirring at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol.

Oxidation

The aliphatic chain of this compound can be oxidized under appropriate conditions. For instance, strong oxidizing agents can lead to the formation of ketones or carboxylic acids.

Experimental Protocol: Oxidation (Representative)

Disclaimer: This is a generalized protocol for benzylic oxidation and will require significant optimization for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (0.02 mol) in a suitable solvent system, such as a mixture of acetic acid and water.

-

Addition of Oxidant: Heat the solution to a gentle reflux. Slowly add a solution of potassium permanganate (B83412) (KMnO₄, 0.04 mol) in water dropwise over a period of 1-2 hours.

-

Reaction Monitoring: Monitor the reaction by TLC. Continue refluxing until the purple color of the permanganate has disappeared.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide. Acidify the filtrate with dilute sulfuric acid.

-

Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude product can be purified by column chromatography or recrystallization.

Hydrogenation

The aromatic rings of this compound can be reduced to cyclohexyl rings through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation (Representative)

Disclaimer: This procedure involves hydrogen gas and a flammable catalyst and must be performed with appropriate safety precautions.

-

Catalyst and Substrate: In a hydrogenation vessel, place this compound (0.01 mol) and a suitable catalyst, such as 5% Palladium on carbon (Pd/C, ~10% by weight of the substrate), in a solvent like ethanol or ethyl acetate (B1210297) (50 mL).

-

Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC analysis.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Conclusion

This compound is a versatile molecule with well-defined structural and chemical properties. Its synthesis via established methods like Friedel-Crafts alkylation and Grignard reactions allows for its accessibility in research settings. The reactivity of its aromatic rings and aliphatic chain opens avenues for the creation of a variety of derivatives. The detailed protocols provided in this guide, while representative, offer a solid foundation for the synthesis and chemical modification of this compound for applications in drug discovery and materials science. It is imperative that all experimental work is conducted with strict adherence to safety protocols and by trained professionals.

References

An In-depth Technical Guide to 1,2-Diphenylpropane (CAS Number 5814-85-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpropane, with the CAS number 5814-85-7, is an aromatic hydrocarbon classified as a diphenylethane derivative.[1] Specifically, it is 1,2-dihydrostilbene substituted with a methyl group at position 1.[1] Its chemical formula is C₁₅H₁₆, and it has a molecular weight of approximately 196.29 g/mol .[1][2] This compound is also known by several synonyms, including 1,1'-(propane-1,2-diyl)dibenzene and α-Methylbibenzyl.[3] While primarily utilized as an intermediate in organic synthesis and as a precursor in material science, its structural features warrant consideration within the broader context of medicinal chemistry and drug design.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and a survey of its known applications and biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆ | [1][2] |

| Molecular Weight | 196.29 g/mol | [1][2] |

| Appearance | Colorless liquid or crystalline solid | [1] |

| Boiling Point | 280.5 °C at 760 mmHg | [4] |

| Melting Point | Data varies; approx. 0.25°C to 60°C | [1][5] |

| Density | Approximately 0.98 g/cm³ | [4] |

| Flash Point | 111.9 °C | [4] |

| Refractive Index | 1.561 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

| Vapor Pressure | 0.00641 mmHg at 25°C | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectroscopic information is provided in Table 2.

| Spectroscopy Type | Key Features and Peaks | Reference |

| ¹H NMR | Aromatic protons (C₆H₅): δ 7.10–7.30 ppm (multiplet, 10H); Methine H (C1-H): ~2.85 ppm (multiplet, 1H); Methylene H (C2-H₂): δ 2.65–3.10 ppm (complex multiplet, 2H); Methyl H (C3-H₃): 1.40 ppm (doublet, 3H) | [1] |

| IR Spectroscopy | C–H stretching (aliphatic): 2900–3000 cm⁻¹; C–H stretching (aromatic): 3030 cm⁻¹; Aromatic C=C bending: 1490–1600 cm⁻¹; Monosubstituted phenyl ring vibrations: 700–750 cm⁻¹ and 690–710 cm⁻¹ | [1] |

| Mass Spectrometry | GC-MS data is available, with a prominent library match in the NIST database. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary methods are Friedel-Crafts alkylation and the Grignard reaction.[1]

Experimental Protocol: Friedel-Crafts Alkylation

This method involves the alkylation of benzene (B151609) with a propylene (B89431) derivative in the presence of a Lewis acid catalyst.

Materials:

-

Benzene (anhydrous)

-

1-Phenyl-1-propene (or a suitable propylene derivative)

-

Aluminum chloride (AlCl₃), anhydrous

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, add anhydrous benzene and cool the flask in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred benzene.

-

From the dropping funnel, add 1-phenyl-1-propene dropwise to the mixture. The reaction is exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture slowly over crushed ice and add 1 M HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

Experimental Protocol: Grignard Reaction

This synthetic route involves the reaction of a Grignard reagent with a suitable electrophile.

Materials:

-

Magnesium turnings

-

1-Phenyl-2-propanone

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride (saturated solution)

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Activate magnesium turnings in a dry three-neck flask under a nitrogen atmosphere.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and may require gentle heating to start.

-

Once the Grignard reagent has formed, cool the flask to 0°C.

-

Add a solution of 1-phenyl-2-propanone in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding a saturated solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Applications

This compound is primarily used in the following areas:

-

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.[1]

-

Material Science: It can be used as a precursor for certain polymers and in the synthesis of graphene nanostructures.[1]

-

Research: Its structure makes it a useful tool for studying molecular interactions.[1]

Biological Activity and Relevance to Drug Development

A thorough review of the scientific literature reveals a notable absence of direct studies on the biological activity, pharmacology, and toxicology of this compound (CAS 5814-85-7). The compound is mentioned as a metabolite, suggesting it may be a product of biotransformation of other molecules.[1][2]

While there is no direct data for this compound, research on structurally related diphenylalkane and diphenylpropanol derivatives has shown some biological activities, including antimicrobial and cytotoxic effects.[4] For instance, certain diphenylpropanone analogues have demonstrated cytotoxicity against cancer cell lines.[4] These findings suggest that the diphenylpropane scaffold could be a starting point for the design of new therapeutic agents. However, it is crucial to note that these activities are not attributed to this compound itself.

Given the lack of direct biological data, this compound is not currently a focus of drug development efforts. Its primary relevance to the field is as a potential building block or a reference compound for metabolic studies.

Potential Involvement in Signaling Pathways

There is no published evidence to suggest that this compound directly modulates any specific biological signaling pathways. In drug discovery, small molecules are often designed to interact with key nodes in signaling cascades to elicit a therapeutic effect. A common example is the targeting of kinase signaling pathways, which are frequently dysregulated in diseases like cancer.

The diagram below illustrates a generic kinase signaling pathway, a common target in drug development. While there is no known interaction of this compound with such pathways, it serves as a conceptual model for how a structurally related and biologically active molecule might function.

Safety and Handling

Conclusion

This compound (CAS 5814-85-7) is a well-characterized aromatic hydrocarbon with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry methodologies. While it serves as a useful intermediate in chemical synthesis and material science, there is currently no significant body of evidence to support its direct application in drug development due to a lack of reported biological activity. For researchers and scientists, its value lies in its role as a synthetic building block and as a potential scaffold for the design of novel compounds that may possess therapeutic properties. Further investigation into the biological effects of this compound and its derivatives would be necessary to ascertain any potential for future drug development applications.

References

1,2-Diphenylpropane molecular formula and weight

An in-depth analysis of 1,2-Diphenylpropane, a diphenylethane derivative, reveals its fundamental chemical properties. This compound, identified by the CAS number 5814-85-7, is structurally defined as a 1,2-dihydrostilbene with a methyl group substitution at position 1.[1][2][3]

Molecular Composition and Weight

The elemental composition and molecular weight are critical parameters in the fields of chemical research and drug development. For this compound, these values are well-established.[1][2][4] The molecular formula is C15H16.[1][2][4] Its molecular weight is approximately 196.29 g/mol .[1][2][4]

| Property | Value |

| Molecular Formula | C15H16[1][2][4] |

| Molecular Weight | 196.29 g/mol [1][2][4] |

| IUPAC Name | 1-phenylpropan-2-ylbenzene[1][2] |

| CAS Number | 5814-85-7[1][2] |

Structural Information

The structure of this compound consists of a propane (B168953) chain with two phenyl groups attached at the first and second carbon atoms. This arrangement leads to its systematic name, 1-phenylpropan-2-ylbenzene.[1][2]

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry can yield the exact mass, which helps in determining the molecular formula.[2]

Elemental Analysis: This method determines the percentage composition of elements (like carbon and hydrogen) in a sample. The empirical formula can be calculated from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula can be definitively established.

Below is a conceptual workflow for the determination of the molecular formula and weight.

References

Spectroscopic Profile of 1,2-Diphenylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Diphenylpropane (CAS No: 5814-85-7), a key organic compound. This document details its characteristic spectral features, including data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.10 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| 2.99 | Multiplet | 1H | Methine proton (-CH) |

| 2.91 | Doublet of Doublets | 1H | Methylene proton (-CH₂) |

| 2.67 | Doublet of Doublets | 1H | Methylene proton (-CH₂) |

| 1.25 | Doublet | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 147.1 | Quaternary Aromatic Carbon |

| 142.2 | Quaternary Aromatic Carbon |

| 129.3 | Aromatic C-H |

| 128.4 | Aromatic C-H |

| 128.3 | Aromatic C-H |

| 127.1 | Aromatic C-H |

| 126.1 | Aromatic C-H |

| 125.9 | Aromatic C-H |

| 44.0 | Methylene Carbon (-CH₂) |

| 41.9 | Methine Carbon (-CH) |

| 21.8 | Methyl Carbon (-CH₃) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3086 - 3026 | Medium | Aromatic C-H stretch |

| 2962 - 2870 | Medium | Aliphatic C-H stretch |

| 1603, 1495, 1453 | Strong | Aromatic C=C skeletal vibrations |

| 748, 699 | Strong | Monosubstituted benzene (B151609) ring C-H out-of-plane bend |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₈H₉]⁺ (Tropylium ion) |

| 104 | High | [C₈H₈]⁺ |

| 91 | High | [C₇H₇]⁺ (Benzyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

-

¹H NMR Acquisition:

-

A standard one-dimensional proton spectrum is acquired.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon spectrum is acquired.

-

Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans is generally required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using Fourier transformation.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound can be a liquid or low-melting solid, the neat liquid film method is suitable. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean salt plates) is recorded to subtract atmospheric and instrumental interferences.

-

The sample is placed in the spectrometer's beam path.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. For detailed fragmentation analysis, coupling with Gas Chromatography (GC-MS) is often employed to ensure sample purity.

-

Ionization: Electron Ionization (EI) is a common technique for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the NMR Spectrum Analysis of 1,2-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1,2-diphenylpropane. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted ¹H and ¹³C NMR data to illustrate the principles of spectral interpretation. The methodologies and analytical workflows presented are grounded in established NMR spectroscopic techniques and are widely applicable in the fields of chemical research and pharmaceutical development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using computational prediction tools that provide estimated chemical shifts, multiplicities, and coupling constants based on the molecular structure. It is important to note that while these predictions are valuable for instructional and illustrative purposes, experimental verification is essential for definitive structural elucidation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-1 (CH₂) | 2.95 | Doublet of Doublets (dd) | 13.5, 8.0 |

| H-1' (CH₂) | 2.85 | Doublet of Doublets (dd) | 13.5, 6.5 |

| H-2 (CH) | 3.10 | Multiplet (m) | - |

| H-3 (CH₃) | 1.25 | Doublet (d) | 7.0 |

| Aromatic (10H) | 7.10 - 7.30 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CH₂) | 45.0 |

| C-2 (CH) | 42.0 |

| C-3 (CH₃) | 21.0 |

| C-ipso (Phenyl attached to CH₂) | 142.0 |

| C-ortho (Phenyl attached to CH₂) | 129.0 |

| C-meta (Phenyl attached to CH₂) | 128.5 |

| C-para (Phenyl attached to CH₂) | 126.0 |

| C-ipso (Phenyl attached to CH) | 146.0 |

| C-ortho (Phenyl attached to CH) | 127.0 |

| C-meta (Phenyl attached to CH) | 128.4 |

| C-para (Phenyl attached to CH) | 126.2 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following are detailed, generalized methodologies for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation for ¹H and ¹³C NMR

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the purified this compound sample. The exact amount will depend on the sensitivity of the NMR spectrometer.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is readily soluble. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The solvent should not have signals that overlap with the analyte signals of interest.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is often added to the solvent by the manufacturer (typically at 0.03-0.05% v/v). If not present, a small, accurately measured amount can be added.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could degrade spectral quality, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Spectroscopy Experimental Parameters

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the entire range of proton chemical shifts in most organic molecules.

-

-

Data Processing:

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas under each peak are integrated to determine the proton ratios.

-

¹³C NMR Spectroscopy Experimental Parameters

-

Instrument Setup: The sample is placed in the spectrometer as for ¹H NMR.

-

Locking and Shimming: These procedures are performed similarly to the ¹H experiment.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a common starting point for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time of the carbons) is necessary.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Spectral Width (SW): A wider spectral width of around 200-240 ppm is used to encompass the full range of ¹³C chemical shifts.

-

-

Data Processing: The data processing steps (Fourier transformation, phasing, baseline correction, and referencing) are analogous to those for ¹H NMR. The solvent signal (e.g., the triplet for CDCl₃ at ~77 ppm) is often used as a secondary reference.

Visualizations

The following diagrams illustrate the logical workflow for NMR spectrum analysis and the correlation of the molecular structure of this compound with its predicted NMR signals.

An In-depth Technical Guide to the FTIR Analysis of 1,2-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1,2-Diphenylpropane. It details the characteristic vibrational frequencies of its functional groups, outlines experimental protocols for analysis, and presents the data in a clear, structured format for ease of comparison and interpretation.

Core Principles of FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule.[1][2] The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.[1] By analyzing the absorption spectrum, which is a plot of absorbed infrared light versus frequency or wavenumber, a "molecular fingerprint" of the sample can be obtained.[2][3] This fingerprint allows for the identification of the compound and the characterization of its chemical structure.

Molecular Structure of this compound

This compound (C₁₅H₁₆) is an organic compound consisting of a propane (B168953) chain with two phenyl groups attached to the first and second carbon atoms.[4][5] The key functional groups present in this molecule are:

-

Aromatic rings (phenyl groups): These give rise to characteristic C-H and C=C stretching and bending vibrations.

-

Aliphatic chain (propane backbone): This contributes to aliphatic C-H stretching and bending vibrations.

Quantitative FTIR Data for this compound

The following table summarizes the expected vibrational frequencies for the functional groups in this compound. These values are based on established infrared spectroscopy correlation tables.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1475 | Medium-Weak |

| Aliphatic C-H | Bending (Scissoring) | 1470 - 1450 | Medium |

| Aliphatic C-H | Bending (Methyl Rock) | 1370 - 1350 | Medium |

| Aromatic C-H | Out-of-Plane Bending | 900 - 690 | Strong |

Experimental Protocols for FTIR Analysis

Obtaining a high-quality FTIR spectrum is critically dependent on proper sample preparation.[6] The choice of method depends on the physical state of the sample (solid or liquid). This compound is a liquid at room temperature, making direct analysis relatively straightforward.

Attenuated Total Reflectance (ATR)-FTIR

This is a common and convenient method for analyzing liquid samples.

Methodology:

-

Instrument Setup: Ensure the FTIR spectrometer and the ATR accessory are properly aligned and the background spectrum is collected.

-

Crystal Cleaning: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol (B130326) or acetone) to remove any residues from previous analyses.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Pressure Application: If the instrument has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum over the desired wavenumber range, typically 4000-400 cm⁻¹.

-

Data Processing: Process the collected spectrum, which may include baseline correction and smoothing, to obtain the final absorbance or transmittance spectrum.

Transmission FTIR using KBr Plates

This traditional method involves creating a thin liquid film between two potassium bromide (KBr) plates.

Methodology:

-

Plate Preparation: Ensure the KBr plates are clean and dry, as they are susceptible to moisture. Handle them only by the edges.

-

Sample Application: Place a small drop of this compound onto the surface of one KBr plate.

-

Film Formation: Place the second KBr plate on top of the first and gently rotate them to spread the liquid into a thin, uniform film.[7]

-

Sample Holder: Mount the KBr plates in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Collect the FTIR spectrum.

-

Cleaning: After analysis, thoroughly clean the KBr plates with a dry solvent (e.g., methylene (B1212753) chloride) and store them in a desiccator.[7]

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the FTIR analysis of this compound.

Caption: Experimental workflow for FTIR analysis.

Caption: Functional groups and their IR peaks.

References

- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 3. azooptics.com [azooptics.com]

- 4. This compound | C15H16 | CID 22068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-1538592) | 5814-85-7 [evitachem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,2-diphenylpropane. The information contained herein is essential for the structural elucidation and identification of this compound in complex matrices, a common requirement in pharmaceutical research and development.

Core Data Presentation

The mass spectrum of this compound is characterized by a series of fragment ions that provide a clear fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Proposed Ion Structure/Formula |

| 39 | 7.9 | C3H3+ |

| 51 | 10.7 | C4H3+ |

| 63 | 6.8 | C5H3+ |

| 65 | 13.9 | C5H5+ |

| 77 | 9.0 | C6H5+ (Phenyl cation) |

| 91 | 48.6 | C7H7+ (Tropylium ion) |

| 104 | 9.9 | C8H8+ (Styrene radical cation) |

| 105 | 100.0 | C8H9+ (Methyltropylium or phenylethyl cation) |

| 115 | 10.6 | C9H7+ |

| 181 | 10.0 | [M-CH3]+ |

| 196 | 17.5 | C15H16+• (Molecular Ion) |

Experimental Protocols

The mass spectral data for this compound was obtained using a standard gas chromatography-mass spectrometry (GC-MS) system operating under the following typical conditions:

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

Sample Introduction: The compound is introduced into the ion source via a gas chromatograph, ensuring separation from other components and vaporization.

-

Data Acquisition: The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragment ions. The relative abundance of each ion is recorded to generate the mass spectrum.

Fragmentation Mechanism

The fragmentation of this compound upon electron ionization is primarily driven by the stability of the resulting carbocations, particularly those stabilized by the phenyl groups. The molecular ion (m/z 196) is observed, indicating some stability of the parent molecule.

The most prominent fragmentation pathway involves the cleavage of the C-C bond between the two phenyl-substituted carbons. This is a classic example of benzylic cleavage, which is highly favored due to the formation of resonance-stabilized benzylic cations.

The base peak at m/z 105 is attributed to the formation of the C8H9+ ion. This can be rationalized by the cleavage of the C1-C2 bond, leading to the formation of a stable secondary benzylic carbocation. An alternative and highly probable structure is the methyltropylium ion, formed via rearrangement of the initial benzylic cation.

Another significant fragment is observed at m/z 91 , corresponding to the C7H7+ ion. This is the classic tropylium (B1234903) ion, a highly stable aromatic carbocation. It is likely formed through the cleavage of the bond between the secondary carbon and the methylene (B1212753) group, followed by rearrangement.

The peak at m/z 181 represents the loss of a methyl group ([M-15]+) from the molecular ion, another example of benzylic cleavage. Other smaller fragments at m/z 77 (phenyl cation), 65, and 51 are characteristic of the fragmentation of the benzene (B151609) ring itself.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Primary fragmentation pathways of this compound in EI-MS.

An In-depth Technical Guide to the Stereoisomers of 1,2-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-diphenylpropane, a chiral organic compound. It covers the fundamental principles of its stereochemistry, methods for synthesis and enantiomeric separation, and detailed protocols for characterization. This document is intended to serve as a valuable resource for professionals in chemical research and pharmaceutical development.

Introduction to the Stereochemistry of this compound

This compound, with the chemical formula C₁₅H₁₆, is an aromatic hydrocarbon.[1][2] Its molecular structure consists of a propane (B168953) chain with phenyl groups attached to carbons 1 and 2. The carbon atom at the second position of the propane chain (C2) is bonded to four different groups: a hydrogen atom, a methyl group, a benzyl (B1604629) group (CH₂-Ph), and a phenyl group. This makes C2 a chiral center.

Due to the presence of a single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1,2-diphenylpropane and (S)-1,2-diphenylpropane. A 50:50 mixture of these two enantiomers is referred to as a racemic mixture, which is optically inactive.[3]

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[4] Their distinguishing characteristic is their opposite interaction with plane-polarized light, a property known as optical activity.[4] Chemically, they behave identically unless they are in a chiral environment or reacting with another chiral substance.

Physicochemical Properties

The physical properties of the individual enantiomers of this compound are identical. The primary differentiating property is the specific rotation.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Boiling Point | Approximately 250 °C | [2] |

| Melting Point | Approximately 60 °C | [2] |

| Optical Activity | Enantiomers rotate plane-polarized light in equal but opposite directions. | [4] |

Synthesis of this compound

Synthesis of this compound from achiral starting materials typically results in a racemic mixture. Common synthetic routes include:

-

Friedel-Crafts Alkylation: This method involves the alkylation of benzene (B151609) with a propylene (B89431) derivative in the presence of a Lewis acid catalyst like aluminum chloride.[2]

-

Grignard Reaction: A versatile approach involves the reaction of a phenylmagnesium halide (Grignard reagent) with propylene oxide, which, after hydrolysis, yields this compound.[2]

This protocol outlines a general procedure for the synthesis of racemic this compound.

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene (B47551) in anhydrous diethyl ether to the flask. Maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

-

-

Reaction with Propylene Oxide:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of propylene oxide in anhydrous diethyl ether to the stirred Grignard solution.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Work-up:

-

Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

-

Enantiomeric Separation (Resolution)

The separation of the racemic mixture of this compound into its constituent enantiomers is a critical process known as resolution.[3][5] Since enantiomers have identical physical properties, specialized techniques are required.[3][5] Chiral chromatography is the most effective and widely used method.[6][7]

| Technique | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[8] | Wide applicability, numerous commercial CSPs, well-established.[8] | Can consume significant amounts of organic solvents.[8] |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO₂) as the mobile phase to separate enantiomers on a CSP.[8] | Faster separations, lower solvent consumption, often better resolution.[8] | Requires specialized instrumentation.[8] |

| Gas Chromatography (GC) | Separation of volatile enantiomers (or their derivatives) on a chiral capillary column. | High resolution and sensitivity. | Often requires derivatization to increase volatility.[8] |

This protocol provides a detailed methodology for the analytical separation of this compound enantiomers.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[9]

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® series).[8]

-

Mobile Phase: A mixture of a non-polar solvent and a polar modifier. A typical mobile phase for normal-phase HPLC is a mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v).[8]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.[9]

-

Column Temperature: Maintained at a constant temperature, typically 25 °C.[9]

-

Detection: UV detection at a wavelength where the phenyl groups absorb, typically around 254 nm.[9]

-

Injection Volume: 5-20 µL.[9]

-

-

Sample Preparation:

-

Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Method Development Strategy:

-

Column Screening: Begin by screening a set of complementary chiral stationary phases. Polysaccharide-based columns are a versatile starting point.[8]

-

Mobile Phase Optimization: Adjust the ratio of the non-polar solvent to the polar modifier to optimize the resolution and retention times of the enantiomers.

-

Characterization of Stereoisomers

Once separated, the individual enantiomers must be characterized to confirm their identity and determine their enantiomeric purity.[8]

While standard spectroscopic techniques like NMR, IR, and MS cannot distinguish between enantiomers, they are essential for confirming the chemical structure of this compound.

| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.1-7.4 | Multiplet | 10H | 2 x C₆H₅ |

| Methine Proton (CH) | ~2.9-3.2 | Multiplet | 1H | CH-Ph |

| Methylene Protons (CH₂) | ~2.5-2.8 | Multiplet | 2H | CH₂-Ph |

| Methyl Protons (CH₃) | ~1.2-1.4 | Doublet | 3H | CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |

| Aromatic Carbons | ~125-145 | 2 x C₆H₅ |

| Methine Carbon (CH) | ~40-45 | CH-Ph |

| Methylene Carbon (CH₂) | ~45-50 | CH₂-Ph |

| Methyl Carbon (CH₃) | ~20-25 | CH₃ |

Polarimetry is used to measure the optical rotation of the separated enantiomers, which is their defining physical difference.

-

Sample Preparation: Prepare a solution of the purified enantiomer in a suitable achiral solvent (e.g., chloroform, ethanol) at a precisely known concentration (c, in g/mL).[8]

-

Measurement:

-

Use a polarimeter to measure the observed rotation (α) of the solution in a cell of a known path length (l, in decimeters).[8]

-

Perform a blank measurement with the pure solvent and subtract it from the sample measurement.

-

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l).[8] The two enantiomers will have specific rotations of equal magnitude but opposite signs (+ for dextrorotatory, - for levorotatory).

Visualized Workflows and Relationships

References

- 1. This compound | C15H16 | CID 22068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1538592) | 5814-85-7 [evitachem.com]

- 3. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. fvs.com.py [fvs.com.py]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Conformational Analysis of 1,2-Diphenylpropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 1,2-diphenylpropane. Due to the rotational freedom around the C1-C2 bond, this compound exists as a dynamic equilibrium of multiple staggered and eclipsed conformers. Understanding the relative stabilities and the energy barriers for interconversion of these conformers is crucial for predicting its physicochemical properties and its interactions in biological systems. This document details the structural isomers, their relative energies, and the experimental and computational methodologies used to elucidate the conformational landscape of this molecule.

Introduction to Conformational Isomerism in this compound

This compound (C₁₅H₁₆), also known as 1-methyl-1,2-diphenylethane, is an aromatic hydrocarbon featuring a propane (B168953) backbone with phenyl substituents on the first and second carbon atoms. The single bond between C1 and C2 allows for free rotation, giving rise to a series of transient three-dimensional arrangements known as conformations or conformers. These conformers can be broadly categorized into lower-energy staggered conformations and higher-energy eclipsed conformations. The relative populations of these conformers at equilibrium are determined by their potential energy, with the most stable conformers being the most populated.

The key dihedral angle that defines the conformation of this compound is the Ph-C1-C2-Ph angle. By analyzing the steric and electronic interactions between the substituents on C1 (a phenyl group, a methyl group, and a hydrogen) and C2 (a phenyl group and two hydrogens) as this bond rotates, we can predict the relative energies of the different conformers.

Conformational Isomers of this compound

The rotation around the C1-C2 bond leads to three staggered and three eclipsed conformations. The staggered conformations represent energy minima, while the eclipsed conformations correspond to energy maxima on the potential energy surface.

Staggered Conformations

The staggered conformations are characterized by a dihedral angle of approximately 60°, 180°, or 300° between the substituents on the C1 and C2 carbons.

-

Anti-periplanar (AP): This is the most stable conformer where the two bulky phenyl groups are positioned at a 180° dihedral angle to each other, minimizing steric hindrance.[1]

-

Synclinal (+) or Gauche (+): In this conformer, the phenyl groups are at a dihedral angle of approximately +60°. This arrangement introduces a gauche interaction between the two phenyl groups.

-

Synclinal (-) or Gauche (-): This conformer is the enantiomer of the gauche (+) form, with a dihedral angle of approximately -60° (or 300°) between the phenyl groups.

The dominant conformer at room temperature is the anti-periplanar form, estimated to constitute around 80% of the population due to its lower steric strain.[1]

Eclipsed Conformations

The eclipsed conformations are transition states between the staggered conformers and are characterized by a dihedral angle of 0°, 120°, or 240° between the substituents.

-

Syn-periplanar (SP): The two phenyl groups are aligned, resulting in significant steric and torsional strain, making this the highest energy conformation.

-

Anticlinal (+) (AC+): The phenyl group on C1 is eclipsed with a hydrogen atom on C2.

-

Anticlinal (-) (AC-): The other eclipsing conformation where the phenyl group on C1 is eclipsed with the other hydrogen on C2.

Quantitative Conformational Analysis

The relative energies of the different conformers can be estimated and tabulated. The primary destabilizing interactions are gauche interactions between bulky groups in staggered conformers and eclipsing interactions in the eclipsed conformers.

| Conformer | Dihedral Angle (Ph-C1-C2-Ph) | Key Interactions | Relative Energy (kcal/mol) | Population (%) |

| Staggered | ||||

| Anti-periplanar (AP) | ~180° | Anti Ph/Ph | 0 (Reference) | ~80 |

| Gauche (+) (G+) | ~60° | Gauche Ph/Ph | ~0.8[1] | ~10 |

| Gauche (-) (G-) | ~300° | Gauche Ph/Ph | ~0.8[1] | ~10 |

| Eclipsed | ||||

| Eclipsed 1 (E1) | ~120° | Eclipsed H/Ph, H/Me, H/H | >3.5 | <0.1 |

| Eclipsed 2 (E2) | ~240° | Eclipsed H/Ph, H/Me, H/H | >3.5 | <0.1 |

| Eclipsed 3 (E3) | ~0° | Eclipsed Ph/Ph, H/Me, H/H | >5.0 | <0.1 |

Note: The relative energies for the eclipsed conformations are estimates based on typical values for eclipsing interactions in similar molecules. The population percentages are calculated based on the Boltzmann distribution at room temperature (298 K).

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational equilibrium of molecules in solution. The key parameters derived from an NMR spectrum for conformational analysis are vicinal coupling constants (³J) and chemical shifts.

Methodology:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

-

¹H NMR Spectrum Acquisition:

-

Record a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Carefully integrate all signals to determine the relative number of protons.

-

-

Data Analysis:

-

Identify the signals corresponding to the methine proton (H1), the methylene (B1212753) protons (H2), and the methyl protons.

-

Measure the vicinal coupling constants (³J) between the H1 proton and the two diastereotopic H2 protons.

-

Apply the Karplus equation to relate the observed ³J values to the dihedral angles between the coupled protons in the different conformers. The Karplus equation is an empirical relationship of the form: ³J(Φ) = A cos²(Φ) + B cos(Φ) + C where Φ is the dihedral angle, and A, B, and C are empirically derived parameters.

-

Calculate the mole fractions (populations) of the anti and gauche conformers using the following equations, assuming a fast equilibrium on the NMR timescale: J_obs = P_anti * J_anti + P_gauche * J_gauche P_anti + P_gauche = 1 where J_obs is the experimentally observed coupling constant, and J_anti and J_gauche are the coupling constants for the pure anti and gauche conformers, respectively (these are often estimated from model compounds).

-

-

Determination of Relative Free Energy (ΔG°):

-

The relative free energy difference between the conformers can be calculated from their populations using the Boltzmann distribution equation: ΔG° = -RT ln(K_eq) where K_eq = P_anti / P_gauche, R is the gas constant, and T is the temperature in Kelvin.

-

Computational Chemistry

Computational methods, particularly quantum mechanics calculations, are invaluable for determining the geometries, relative energies, and interconversion barriers of conformers.

Methodology:

-

Molecule Building: Construct the this compound molecule using a molecular modeling software package (e.g., Gaussian, Spartan, Q-Chem).

-

Conformational Search/Potential Energy Scan:

-

Perform a systematic conformational search or a potential energy surface (PES) scan by rotating the Ph-C1-C2-Ph dihedral angle in small increments (e.g., 10-15 degrees) through a full 360° rotation.

-

At each step of the rotation, perform a geometry optimization of all other degrees of freedom to find the lowest energy structure for that constrained dihedral angle.

-

-

Energy Calculations:

-

For each optimized conformer (staggered minima and eclipsed maxima), perform a single-point energy calculation at a higher level of theory and with a larger basis set (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-31G(d) or larger) to obtain accurate relative energies.

-

Frequency calculations should be performed to confirm that the staggered conformers are true minima (no imaginary frequencies) and the eclipsed conformers are transition states (one imaginary frequency).

-

-

Data Analysis:

-

Plot the calculated potential energy as a function of the dihedral angle to generate a rotational energy profile.

-

From this profile, determine the relative energies of all staggered and eclipsed conformers and the energy barriers for their interconversion.

-

Visualizations of Conformational Interconversion

The following diagrams, generated using the DOT language, illustrate the key conformational pathways and relationships.

Caption: Rotational pathway for this compound.

References

An In-depth Technical Guide to the Physical Properties of 1,2-Diphenylpropane and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,2-diphenylpropane and its structural isomers: 1,1-diphenylpropane, 1,3-diphenylpropane, and 2,2-diphenylpropane. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis by presenting key physical data in a comparative format, detailing relevant experimental protocols, and illustrating a synthetic workflow.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and application in various chemical processes. The following table summarizes the key physical properties of this compound and its isomers.

| Property | This compound | 1,1-Diphenylpropane | 1,3-Diphenylpropane | 2,2-Diphenylpropane |

| Molecular Formula | C₁₅H₁₆ | C₁₅H₁₆ | C₁₅H₁₆ | C₁₅H₁₆ |

| Molecular Weight ( g/mol ) | 196.29 | 196.29 | 196.29 | 196.29 |

| Appearance | Colorless liquid or crystalline solid | Colorless to pale yellow liquid[1] | Colorless to pale yellow solid[2] | Liquid |

| Melting Point (°C) | 0.25 - 51[3][4] | 13.7[5] | 6[6] | 26-28[7][8][9] |

| Boiling Point (°C) | 280.5 - 281[3] | 278.85[5] | ~300 | 282[7][8][9] |

| Density (g/mL) | 0.9736 - 0.981[3][4][10] | 0.968 - 0.995[5][11][12] | 0.98 | 0.992 at 25 °C[7][8][9] |

| Refractive Index | 1.5562 - 1.570[3][4] | 1.564[5][11] | 1.57[7][8][9] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for the key experiments cited in this guide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of the solid organic compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pushed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, to a height of about 1-2 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The thermometer and capillary tube assembly are placed in the heating block of the melting point apparatus or immersed in an oil bath (Thiele tube).

-

The sample is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by a slower, more careful measurement.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block or oil bath on a hot plate)

-

Stand and clamp

Procedure:

-

A few milliliters of the liquid sample are placed in a small test tube.

-

A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid.

-

The test tube is clamped and a thermometer is immersed in the liquid, ensuring the bulb is close to the capillary tube but not touching the bottom of the test tube.

-

The apparatus is gently heated.

-

As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For liquids, it can be determined by weighing a known volume. For solids, displacement methods are often used.

For Liquids: Apparatus:

-

Analytical balance

-

Measuring cylinder or pycnometer

-

Pipette

Procedure:

-

A clean, dry measuring cylinder or pycnometer is weighed on an analytical balance.

-

A specific volume of the liquid (e.g., 5.0 mL) is accurately transferred into the weighed container using a pipette.

-

The container with the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is then calculated by dividing the mass of the liquid by its volume.

For Solids (by displacement): Apparatus:

-

Analytical balance

-

Measuring cylinder

-

A liquid in which the solid is insoluble (e.g., water)

Procedure:

-

The mass of the solid sample is determined using an analytical balance.

-

A measuring cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.

-

The solid is carefully placed into the measuring cylinder, ensuring it is fully submerged and no liquid splashes out.

-

The new volume in the measuring cylinder is recorded.

-

The volume of the solid is the difference between the final and initial volumes.

-

The density is calculated by dividing the mass of the solid by its volume.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a useful physical property for identifying and assessing the purity of liquid substances.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for high precision)

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Lens paper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and lens paper.

-

A few drops of the liquid sample are placed on the prism using a dropper.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus.

-

The adjustment is made so that the dividing line is centered on the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Synthesis Workflow for this compound

While not a signaling pathway, a common workflow in chemical research is the synthesis of a target molecule. The following diagram illustrates a general synthetic route for this compound via a Grignard reaction.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Buy this compound (EVT-1538592) | 5814-85-7 [evitachem.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. athabascau.ca [athabascau.ca]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 1,2-Diphenylpropane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diphenylpropane, a hydrocarbon of interest in organic synthesis. The document details its chemical and physical properties, spectroscopic data, and historical context, with a focus on its synthesis. Detailed experimental protocols for its preparation via Friedel-Crafts alkylation and Grignard reaction are provided, along with a discussion of the underlying reaction mechanisms.

Introduction

This compound, also known by its IUPAC name 1-phenylpropan-2-ylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₅H₁₆.[1] Its structure consists of a propane (B168953) backbone with phenyl groups attached to the first and second carbon atoms. This compound serves as a valuable intermediate in organic synthesis and as a subject of study in reaction mechanism investigations.

History and Discovery

The Friedel-Crafts reaction , discovered in 1877 by Charles Friedel and James Crafts, provided a general method for the alkylation and acylation of aromatic rings. This electrophilic aromatic substitution reaction became a cornerstone of organic synthesis, enabling the attachment of alkyl chains to benzene (B151609) and its derivatives. The synthesis of this compound via the reaction of benzene with a propylene (B89431) derivative is a classic application of this methodology.

The Grignard reaction , developed by Victor Grignard around 1900, introduced organomagnesium halides as potent nucleophiles. This discovery revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds through the addition of an organometallic reagent to carbonyls and epoxides. The synthesis of this compound can be achieved through the reaction of a phenylmagnesium halide with propylene oxide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₆ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Melting Point | 51 °C | [2] |

| Boiling Point | ~250-281 °C | [3] |

| Density | 0.981 g/mL | [2] |

| Refractive Index | 1.570 | [2] |

| IUPAC Name | 1-phenylpropan-2-ylbenzene | [1] |

| CAS Number | 5814-85-7 | [1][4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | δ (ppm): 7.30-7.10 (m, 10H, Ar-H), 2.95 (sextet, 1H, CH), 2.85 (d, 2H, CH₂), 1.25 (d, 3H, CH₃) | [1] |

| ¹³C NMR | δ (ppm): 146.9, 142.2, 129.3, 128.3, 127.8, 126.9, 125.9, 45.4, 42.1, 21.6 | [1] |

| IR (Vapor) | Major peaks (cm⁻¹): 3080, 3060, 3020, 2960, 2920, 2860, 1600, 1490, 1450, 750, 700 | [1] |

| Mass Spec (GC-MS) | m/z: 196 (M+), 105, 91 | [1] |

Synthesis of this compound

Two primary and historically significant methods for the synthesis of this compound are the Friedel-Crafts alkylation of benzene and the Grignard reaction with propylene oxide.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of benzene with a suitable propylene derivative, such as allyl chloride or propylene oxide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), yields this compound. The reaction proceeds through an electrophilic aromatic substitution mechanism.

The mechanism involves the formation of a carbocation electrophile from the propylene derivative, which then attacks the electron-rich benzene ring. A subsequent deprotonation restores the aromaticity of the ring.

References

The Metabolic Fate of 1,2-Diphenylpropane: A Technical Overview for Researchers

Abstract

1,2-Diphenylpropane, a hydrocarbon compound featuring a propane (B168953) chain substituted with two phenyl groups, is recognized for its role as a metabolite, particularly in the context of its structural relationship to 1,2-dihydrostilbene. While specific, in-depth research on the metabolic pathways of this compound is limited in publicly available scientific literature, this technical guide aims to provide a comprehensive overview of its likely metabolic fate. By examining the biotransformation of structurally analogous compounds, including other phenylalkanes and dihydrostilbene derivatives, this document outlines the probable enzymatic reactions, potential metabolites, and the experimental methodologies crucial for their identification and quantification. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and toxicology by providing a foundational understanding of the metabolism of this class of compounds and a framework for future research.

Introduction